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Compound of Interest

Compound Name: YM511

Cat. No.: B1684272 Get Quote

For researchers and professionals in drug development, the selection of a potent and selective

aromatase inhibitor is critical for therapeutic success in estrogen-dependent diseases. This

guide provides an objective comparison of two such non-steroidal aromatase inhibitors, YM511
and fadrozole (also known as CGS 16949A), focusing on their performance backed by

experimental data.

Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative data on the inhibitory activities of YM511
and fadrozole, highlighting the superior potency of YM511 in various experimental models.
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Parameter YM511
Fadrozole (CGS
16949A)

Reference

IC50 (Human

Placental Microsomal

Aromatase)

0.12 nM ~0.36 nM (inferred)¹ [1][2]

IC50 (Rat Ovarian

Microsomal

Aromatase)

0.4 nM ~1.2 nM (inferred)¹ [1]

IC50 (MCF-7 Cell

Aromatase Activity)
0.2 nM ~1.1 nM (inferred)² [2]

IC50 (Estrogen

Production in Hamster

Ovarian Slices)

Not Reported 0.03 µM [3]

ED50 (Estradiol

Reduction in Rat

Ovary)

0.002 mg/kg
~0.006 mg/kg

(inferred)¹
[1]

ED50 (Inhibition of

Androstenedione-

induced Uterine

Hypertrophy)

Not Reported 0.03 mg/kg [3]

¹Data inferred from statements that YM511 is approximately 3 times more potent than fadrozole

(CGS 16949A)[1]. ²Data inferred from the statement that YM511's inhibitory activity was 5.5

times more potent than that of fadrozole (CGS 16949A)[2].

Mechanism of Action and Signaling Pathway
Both YM511 and fadrozole are non-steroidal aromatase inhibitors.[1][4] They act by

competitively binding to the aromatase enzyme (cytochrome P450 19A1), which is responsible

for the final step in estrogen biosynthesis: the conversion of androgens (testosterone and

androstenedione) to estrogens (estradiol and estrone).[4][5] By inhibiting this enzyme, they

effectively reduce the levels of circulating estrogens, which is therapeutic in estrogen-

dependent conditions such as certain types of breast cancer.[4][5]
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Mechanism of Action of Non-Steroidal Aromatase Inhibitors
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Aromatase Inhibition Pathway

Detailed Experimental Protocols
The following sections detail the methodologies used in the key experiments that generated the

comparative data presented above.

In Vitro Aromatase Inhibition Assay (Microsomes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

on aromatase activity in a cell-free system.

Methodology:

Microsomes were prepared from either human placenta or rat ovaries.

The microsomes were incubated with varying concentrations of YM511 or fadrozole.
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The aromatase reaction was initiated by the addition of a radiolabeled androgen substrate

(e.g., [1β-³H]androstenedione).

The reaction was allowed to proceed for a specified time at a controlled temperature.

The amount of tritiated water (³H₂O) released, which is proportional to aromatase activity,

was measured by liquid scintillation counting.

IC50 values were calculated from the dose-response curves.[1]

MCF-7 Cell-Based Aromatase Activity and Proliferation
Assays

Objective: To assess the inhibitory effect of the compounds on aromatase activity and

estrogen-dependent cell growth in a human breast cancer cell line.

Methodology for Aromatase Activity:

MCF-7 human breast cancer cells, which endogenously express aromatase, were

cultured.

The cells were treated with various concentrations of YM511 or fadrozole.

Testosterone was added to the culture medium to serve as a substrate for aromatase.

The concentration of estradiol produced and secreted into the medium was measured

using a specific immunoassay.

The IC50 for aromatase activity was determined from the inhibition of estradiol production.

[2]

Methodology for Cell Proliferation:

MCF-7 cells were plated in multi-well plates.

The cells were treated with testosterone to stimulate proliferation, in the presence or

absence of varying concentrations of YM511 or fadrozole.
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Cell proliferation was assessed after a period of incubation (e.g., several days) using

methods such as DNA synthesis measurement (e.g., BrdU incorporation) or cell counting.

The IC50 for cell growth inhibition was calculated.[2]

In Vivo Assessment of Estrogen Suppression in Rats
Objective: To evaluate the in vivo efficacy of the compounds in reducing estrogen levels and

estrogen-dependent tissue growth.

Methodology for Ovarian Estradiol Reduction:

Immature female rats were stimulated with pregnant mare's serum gonadotropin (PMSG)

to induce ovarian estradiol production.

The rats were orally administered different doses of YM511 or fadrozole.

After a specified time, the ovaries were collected, and the estradiol content was measured.

The effective dose for 50% reduction (ED50) of ovarian estradiol was calculated.[1]

Methodology for Uterine Weight Reduction:

Female rats were treated with the compounds for an extended period (e.g., 2 weeks).

At the end of the treatment period, the uteri were excised and weighed.

The reduction in uterine weight, an indicator of systemic estrogen suppression, was

compared to that of ovariectomized rats.[1]

In Vivo Efficacy and Clinical Studies
YM511: In vivo studies in rats demonstrated that YM511 at a dose of 0.01 mg/kg could

reduce serum estradiol levels to the range seen in ovariectomized rats.[1] Furthermore, at 1

mg/kg for two weeks, it decreased uterine weight to a level comparable to ovariectomy,

showing it was 10 times more potent than other inhibitors in this model.[1] A phase II clinical

study in postmenopausal patients with advanced breast cancer showed an objective
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response rate of 20.4% at doses ranging from 0.3 mg/day to 30 mg/day, with the drug being

generally well-tolerated.[6][7]

Fadrozole: Fadrozole has been shown to effectively suppress serum estrone and estradiol in

humans.[3] In a clinical trial involving post-menopausal patients with recurrent breast cancer

who had failed tamoxifen therapy, fadrozole demonstrated an objective response rate of

17%.[8][9] The treatment was associated with mild to moderate side effects, including

nausea and hot flashes.[8][9]

Conclusion
Based on the available preclinical data, YM511 demonstrates a significantly higher potency in

inhibiting aromatase activity compared to fadrozole, both in vitro and in vivo. The IC50 and

ED50 values consistently favor YM511, suggesting that it may achieve a greater degree of

estrogen suppression at a lower dose. Clinical data for both compounds show efficacy in the

treatment of breast cancer, although direct head-to-head clinical trials are not available in the

provided search results. The choice between these inhibitors in a research or clinical setting

would likely be guided by the desired level of estrogen suppression, the therapeutic window,

and the side effect profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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